molecular formula C6H12O3 B1195017 3-Hydroxy-2-methylvaleric acid CAS No. 28892-73-1

3-Hydroxy-2-methylvaleric acid

Cat. No. B1195017
CAS RN: 28892-73-1
M. Wt: 132.16 g/mol
InChI Key: NVIHALDXJWGLFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-Hydroxy-2-methylvaleric acid, such as protected alloisoleucine and isostatine, from hydroxy acids like L-isoleucine, demonstrates the compound's significance in organic synthesis. Schmidt et al. (1990) discuss the preparation of (2S,3S)-2-Acetoxy-3-methylvaleric acid from L-isoleucine, highlighting the compound's relevance in the synthesis of complex molecules (Schmidt, Kroner, & Grieser, 1990).

Molecular Structure Analysis

Understanding the molecular structure of 3-Hydroxy-2-methylvaleric acid and its derivatives is crucial for insights into its biochemical roles and synthetic applications. The stereoisomers of 2-hydroxy-3-methylvaleric acid synthesized by Mamer and Reimer (1992) for analysis in maple syrup urine disease (MSUD) patients provide valuable information on the compound's structural diversity and its implications in human metabolism (Mamer & Reimer, 1992).

Chemical Reactions and Properties

The compound's involvement in the metabolism of branched-chain amino acids is evidenced by the detection of hydroxy- and oxocarboxylic acids, including 3-Hydroxy-2-methylvaleric acid, in urine samples. This highlights its role in human biochemistry, particularly in conditions like diabetic ketoacidosis (Liebich & Först, 1984).

Physical Properties Analysis

The incorporation of 2-methyl-3-hydroxybutyric acid into polyhydroxyalkanoic acids by microorganisms like Alcaligenes eutrophus and Burkholderia cepacia, as reported by Füchtenbusch et al. (1996), sheds light on the compound's physical properties and its potential applications in biopolymer production (Füchtenbusch, Fabritius, & Steinbüchel, 1996).

Chemical Properties Analysis

The metabolic pathways involving 3-Hydroxy-2-methylvaleric acid, particularly its role in the degradation of branched-chain amino acids and ketogenesis, are illustrated by the diverse array of metabolites identified in health and disease states. This aspect of the compound's chemistry is crucial for understanding metabolic disorders and for developing therapeutic strategies (Liebich & Först, 1984).

Scientific Research Applications

  • Synthesis of Protected Amino Acids for Pharmaceuticals : A study by Schmidt, Kroner, and Griesser (1989) highlights the synthesis of protected amino acids, including derivatives from hydroxy acids like 3-Hydroxy-2-methylvaleric acid. This process is essential in the total synthesis of didemnins, which are compounds with significant pharmaceutical applications (Schmidt, Kroner, & Griesser, 1989).

  • Metabolism of Branched-Chain Amino Acids and Ketogenesis : Liebich and Först (1984) analyzed hydroxy- and oxomonocarboxylic acids in urine, identifying metabolites from ketogenesis and the metabolism of valine, leucine, and isoleucine, including 3-Hydroxy-2-methylvaleric acid. This study contributes to understanding metabolic pathways and diseases related to amino acid degradation (Liebich & Först, 1984).

  • Role in Genetic Disorders : Research by Jakobs, Sweetman, and Nyhan (1984) utilized 3-Hydroxy-2-methylvaleric acid to study the metabolites in amniotic fluid, offering insights into prenatal diagnostics and the study of genetic disorders, like maple syrup urine disease (Jakobs, Sweetman, & Nyhan, 1984).

  • Studying Maple Syrup Urine Disease : Mamer and Reimer (1992) investigated the formation of L-alloisoleucine and 3-Hydroxy-2-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients, contributing to the understanding of this metabolic disorder (Mamer & Reimer, 1992).

  • Biodegradation and Microbial Metabolism : The study by Lau, Gibson, and Fall (1980) on the biodegradation of 3-methylvaleric acid (related to 3-Hydroxy-2-methylvaleric acid) by bacteria offers insights into microbial metabolism and environmental biotechnology (Lau, Gibson, & Fall, 1980).

  • Identification in Metabolic Disorders : Truscott et al. (1979) identified 3-Hydroxy-2-methylvaleric acid in a patient with propionic acidemia, providing valuable information for the diagnosis and understanding of metabolic disorders (Truscott et al., 1979).

Safety And Hazards

3-Hydroxy-2-methylvaleric acid should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

3-hydroxy-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIHALDXJWGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

261625-70-1
Record name Pentanoic acid, 3-hydroxy-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261625-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20951525
Record name 3-Hydroxy-2-methylpentanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxy-2-methylvaleric acid

CAS RN

28892-73-1
Record name 3-Hydroxy-2-methylvaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28892-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-methylvaleric acid
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Record name 3-Hydroxy-2-methylpentanoic acid
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Record name 3-hydroxy-2-methylpentanoic acid
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Record name 2-Methyl-3-hydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029166
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
RJW Truscott, CJ Pullin, B Halpern… - Biomedical mass …, 1979 - Wiley Online Library
… 2) was shown to be 3-hydroxy-2-methylvaleric acid, the … and the urinary 3hydroxy-2-methylvaleric acid (peaks 8 and 9, … two diastereoisomers of 3-hydroxy-2methylvaleric acid. A similar …
Number of citations: 35 onlinelibrary.wiley.com
T Bergstrøm, J Greter, AH Levin, G Steen… - … Journal of Clinical …, 1981 - Taylor & Francis
… Thus, when 3-0x0-2-methylvaleric acid and 3-hydroxy-2-methylvaleric acid were present in … 3-0x0-2methylvaleric acid or 3-hydroxy-2-methylvaleric acid. However, certain amounts of 3-…
Number of citations: 16 www.tandfonline.com
T Ohgi, SM Hecht - The Journal of Organic Chemistry, 1981 - ACS Publications
… Reported herein is a stereospecific synthesis of optically pure (2S,3S,4R)-4amino-3-hydroxy-2-methylvaleric acid from L-rhamnose. A key feature in the synthesis was the use of Mg2+ …
Number of citations: 42 pubs.acs.org
J Greter, S Lindstedt, H Seeman, G Steen - Clinica Chimica Acta, 1980 - Elsevier
The diagnosis of propionyl-CoA carboxylase deficiency cannot rely only on determination of the concentration of propionic acid in blood and urine, which in many cases is normal or …
Number of citations: 13 www.sciencedirect.com
K Tomiko, S Toshihiro, M Masafumi, M Isamu - Clinica chimica acta, 1982 - Elsevier
… We identified 2-methyl-3-oxovaleric acid and 3-hydroxy-2methylvaleric acid in a patient with ketotic hyperglycinemia and made a diagnosis of propionic acidemia in 1976 [6]. Since then …
Number of citations: 16 www.sciencedirect.com
A Oehmen, B Keller-Lehmann, RJ Zeng, Z Yuan… - … of Chromatography A, 2005 - Elsevier
… Due to the unavailability of a direct standard for 3-hydroxy-2-methylvaleric acid (3H2MV), it was assumed that the relative response factor for 2-hydroxycaproic acid would be similar to …
Number of citations: 351 www.sciencedirect.com
RB K'yal, KLJ Prather - Current Opinion in Biotechnology, 2023 - Elsevier
… ), 3-hydroxy-2,4-dimethylhexanoic acid (3H2,4MH), 3-hydroxy-2,4-dimethylvaleric acid (3H2,4MH), 3-hydroxy-2,5-dimethylhexanoic acid (3H2,5MH), 3-hydroxy-2-methylvaleric acid (…
Number of citations: 2 www.sciencedirect.com
M Häckh, M Müller, S Lüdeke - Chemistry–A European Journal, 2013 - Wiley Online Library
… This derivatisation proved to be useful for various reasons: 1) LiAlH 4 treatment of the enzymatic reduction products 1 a–3 a (esters of 3-hydroxy-2-methylvaleric acid) results in …
GA Snow - Biochemical Journal, 1965 - portlandpress.com
… Probably, as suggested by Asselineau (1962), the corresponding acid, 3-hydroxy-2methylvaleric acid, from mycobactin P comes from the condensation of two propionic acid units. …
Number of citations: 127 portlandpress.com
OA El Seoud, RC Vieira, JPS Farah - The Journal of Organic …, 1981 - ACS Publications
… As part of a synthesis of the tetrapeptide S moiety of bleomycin we recently described3 the preparation of (2S,3S,4R)-4-amino-3-hydroxy-2-methylvaleric acid (2) by modification of the …
Number of citations: 10 pubs.acs.org

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